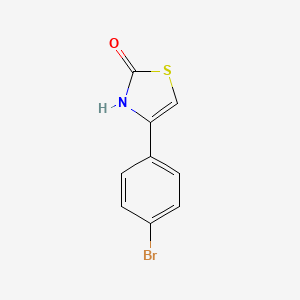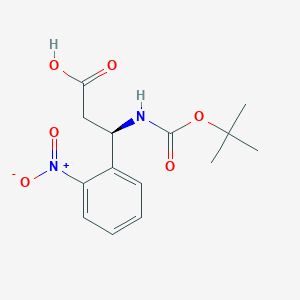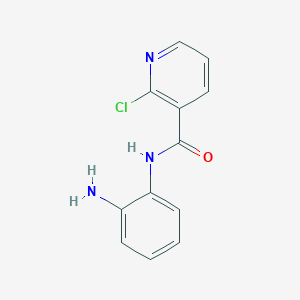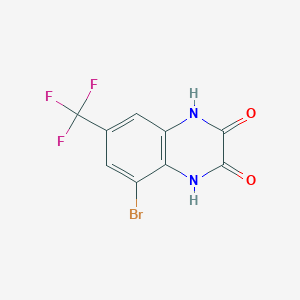
6-Bromobenzothiazole
Overview
Description
6-Bromobenzothiazole is a compound that is structurally related to benzothiazoles, a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzothiazole ring can significantly alter the chemical and physical properties of the molecule and can be utilized in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source, allowing for better control over the stoichiometry and minimizing aromatic bromination caused by excess reagent . Another method includes a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to synthesize benzo[d]isothiazole . Additionally, regiospecific synthesis techniques have been developed to create substituted 2-arylbenzothiazoles, utilizing a bromine atom ortho to the anilido nitrogen to direct cyclization .
Molecular Structure Analysis
The molecular structure of bromobenzothiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the crystal structures of substituted amidino-benzothiazoles have been determined, revealing the orientation of the amidino moiety with respect to the benzothiazole ring and the formation of three-dimensional networks through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Bromobenzothiazole derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a reactive site for further functionalization. For example, the CuBr2-catalyzed annulation mentioned earlier leads to the formation of benzo[d]isothiazole, which can be further converted into N-aryl indoles via rhodium(III)-catalyzed ortho C-H activation . The reactivity of these compounds can be influenced by the electronic effects of different substituents, as seen in the synthesis of 6-amino-2-phenylbenzothiazole derivatives, where nitro derivatives were reduced to amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzothiazole derivatives are influenced by the pattern of substitution on the benzene ring. For instance, the solubility of halogenated benzotriazoles, which are structurally similar to benzothiazoles, decreases with an increase in the number of bromine atoms, and this is modulated by the pattern of substitution . The physicochemical properties, such as solubility and pKa values, are directly related to the electronic effects of different sites of substitution . Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have provided insights into its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have also been studied, indicating that the biological activities of the ligand are enhanced upon complexation with metal ions .
Scientific Research Applications
Corrosion Inhibition
- Copper Corrosion Inhibitor : 2-Amino-6-bromobenzothiazole (ABBT), a derivative of 6-BBT, has been identified as an effective inhibitor for copper corrosion in sulfuric acid environments. It acts as a cathodic-type inhibitor and can achieve an inhibition efficiency of up to 94.6% at 1 mM concentration (Chen et al., 2018).
Synthesis and Pharmaceutical Applications
- Synthesis of Benzothiazoles : 6-BBT is utilized in the palladium-catalyzed synthesis of 2-arylbenzothiazoles, which are significant in creating PET probe precursors for imaging Alzheimer's disease (Majo et al., 2003).
- Antitumor Activity : Derivatives of 2-aminothiazole, which can be synthesized from 6-BBT, have shown potential antitumor activities against human lung cancer and glioma cell lines (Li et al., 2016).
- Dopamine Agonists : 2-Aminothiazole moiety, derivable from 6-BBT, has been used to develop dopamine agonists with good oral availability, potentially useful for treating Parkinson's disease (van Vliet et al., 2000).
Synthesis and Material Science Applications
- Fluorophore Design : Halogen-substituted derivatives of 6-BBT, like bromo derivatives, have been investigated for their potential in designing push-pull benzothiazole fluorophores for tuning fluorescence properties (Misawa et al., 2019).
- Catalysis in Organic Synthesis : 6-BBT is used in the copper-catalyzed synthesis of benzimidazoles, benzoxazoles, and their derivatives, showcasing its role in facilitating efficient and general intramolecular cyclization processes (Saha et al., 2009).
Analytical Applications
- Organic Reagent Synthesis : 6-BBT has been used to synthesize 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, an organic reagent with applications in analytical chemistry, particularly in the analysis of metal cations like Cu(II) and Pd(II) (Naser et al., 2012).
Imaging and Sensory Applications
- PET Imaging Precursors : 6-BBT derivatives are employed in the synthesis of precursors for radiolabeled agents used in positron emission tomography (PET) imaging of β-amyloid plaques, relevant to Alzheimer's disease research (Alagille et al., 2005).
- Fluorescent Sensor Development : A “turn-on” fluorescent sensor based on 6-BBT was developed for selective detection of toxic metal ions like Hg(II) and Cu(II), with potential applications in intracellular monitoring and bio-imaging (Rasheed et al., 2019).
Mechanism of Action
Target of Action
6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between this compound and its targets is still under investigation.
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .
Pharmacokinetics
It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.
Safety and Hazards
Future Directions
Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .
properties
IUPAC Name |
6-bromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUISWKEOXIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383563 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53218-26-1 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?
A1: this compound and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from this compound, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of this compound as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].
Q2: How effective is this compound as a corrosion inhibitor, and what mechanism does it employ?
A2: Studies show that this compound acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].
Q3: What is the significance of the reaction between this compound derivatives and metal ions?
A3: Research indicates that derivatives of this compound, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(this compound-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].
Q4: Has this compound been used in any pharmaceutical applications?
A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of this compound as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of this compound in analytical chemistry within a pharmaceutical context.
Q5: Are there any studies on the environmental impact of this compound?
A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of this compound. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q6: What synthetic routes are commonly employed for the synthesis of this compound and its derivatives?
A6: Researchers utilize various synthetic strategies for this compound derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific this compound derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)











